molecular formula C9H15NO3 B8587917 rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid

rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid

Cat. No.: B8587917
M. Wt: 185.22 g/mol
InChI Key: MBVSUQVIOMFOBI-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. Its unique structure, which includes a propionylamino group attached to a cyclopentanecarboxylic acid, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the necessary functional groups.

    Propionylation: The amino group is then propionylated using propionyl chloride in the presence of a base to form the propionylamino group.

    Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes:

    Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

    Automation: Utilizing automated reactors and continuous flow systems to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.

    Molecular Pathways: The compound’s effects on molecular pathways are studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-Camphoric Acid: Another chiral compound with a similar cyclopentane structure but different functional groups.

    (1R,3S)-3-Hydroxycyclopentanecarboxylic Acid: Shares the cyclopentanecarboxylic acid moiety but has a hydroxyl group instead of a propionylamino group.

Uniqueness

    Functional Groups: The presence of both propionylamino and carboxylic acid groups in rac-(1R,3S)-3-propanamidocyclopentane-1-carboxylic acid makes it unique compared to its analogs.

    Chirality: The specific (1R,3S) configuration imparts distinct stereochemical properties, influencing its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(1R,3S)-3-(propanoylamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-,7+/m1/s1

InChI Key

MBVSUQVIOMFOBI-RQJHMYQMSA-N

Isomeric SMILES

CCC(=O)N[C@H]1CC[C@H](C1)C(=O)O

Canonical SMILES

CCC(=O)NC1CCC(C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.